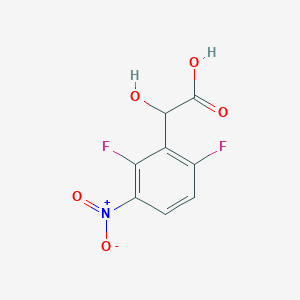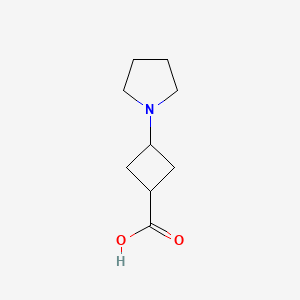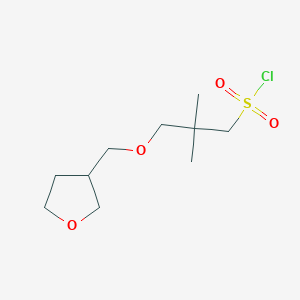
(2,4-dimethyl-1H-pyrrol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethyl-1H-pyrrol-3-yl)methanol is a chemical compound with the molecular formula C₇H₁₁NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpyrrole with formaldehyde under acidic conditions to yield the desired product. The reaction typically proceeds as follows:
Starting Materials: 2,4-dimethylpyrrole and formaldehyde.
Reaction Conditions: Acidic medium (e.g., hydrochloric acid) at room temperature.
Procedure: The reactants are mixed and stirred, allowing the reaction to proceed to completion. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2,4-Dimethyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (NO₂) can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-1H-pyrrole-3-carboxaldehyde or 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 2,4-dimethyl-1H-pyrrol-3-ylmethanol or 2,4-dimethyl-1H-pyrrol-3-ylamine.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
(2,4-Dimethyl-1H-pyrrol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,4-dimethyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-3-ethyl-1H-pyrrole: A similar compound with an ethyl group instead of a hydroxymethyl group.
2,4-Dimethyl-1H-pyrrole-3-carboxaldehyde: An oxidized form of (2,4-dimethyl-1H-pyrrol-3-yl)methanol.
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid: Another oxidized derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
(2,4-dimethyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-5-3-8-6(2)7(5)4-9/h3,8-9H,4H2,1-2H3 |
InChI 键 |
ITJBECPSHJKJEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


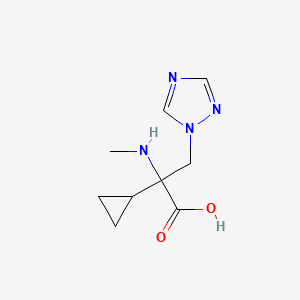
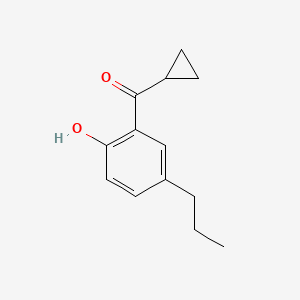
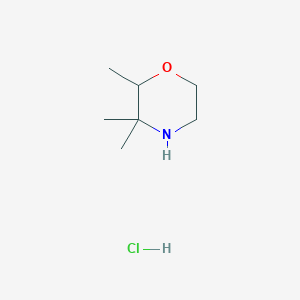
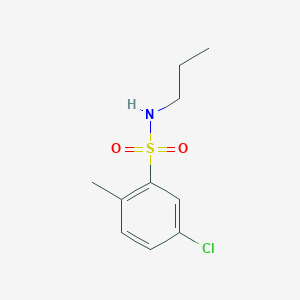
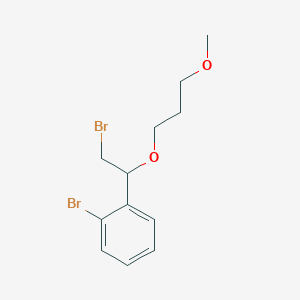
![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
![6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)
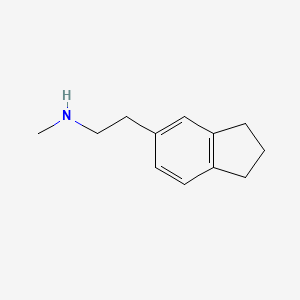
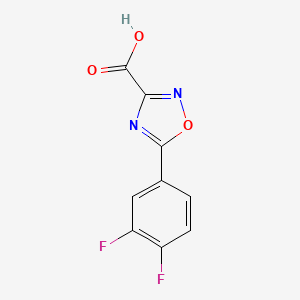
![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)
